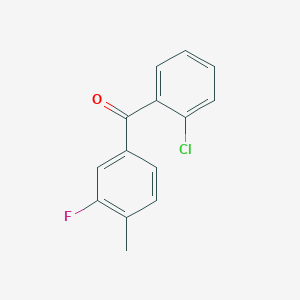

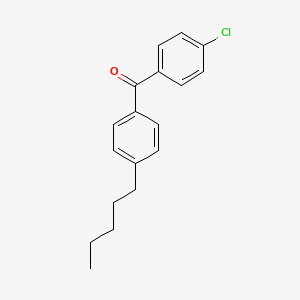

3-(3-Chlorophenyl)-2'-methylpropiophenone

説明

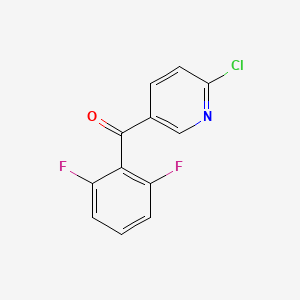

3-(3-Chlorophenyl)-2'-methylpropiophenone, also known as 3-Chloro-2'-methylpropiophenone, is a synthetic compound with potential applications in a variety of scientific research fields. It is a white solid with a molecular weight of 262.6 g/mol and a melting point of 61-62°C. It is a derivative of propiophenone and is structurally related to other compounds such as 2-methylpropiophenone, 2-chloropropiophenone, and 3-chloropropiophenone. This compound is a versatile compound used in the synthesis of a variety of compounds and has been studied for its potential applications in various scientific research areas.

科学的研究の応用

Catalytic Arylation Reactions

One study delves into the palladium-catalyzed reaction involving 2-hydroxy-2-methylpropiophenone, a compound closely related to 3-(3-Chlorophenyl)-2'-methylpropiophenone. This reaction results in a unique multiple arylation via successive C-C and C-H bond cleavages, leading to the synthesis of 1,1,2,2-tetraarylethanes and 4,4-diaryl-1-phenylisochroman-3-ones. Such reactions are pivotal in creating complex organic compounds with potential applications in material science and pharmaceuticals (H. Wakui, et al., 2004).

Solvent-Free Synthesis Techniques

Another piece of research highlights the mechanical solvent-free synthesis of new derivatives involving a base-catalyzed Claisen-Schmidt condensation of 2-hydroxypropiophenone with various aromatic aldehydes. This technique emphasizes the remarkable reaction rate achieved by grinding, which not only reduces reaction time but also presents an eco-friendly approach by eliminating solvent use. Such methodologies are crucial for sustainable chemistry and pharmaceutical synthesis (L. K. Amole, et al., 2019).

Environmental Applications

Research into the determination of phenolic compounds in water and industrial effluents showcases the relevance of derivatives of this compound in environmental analysis. The study employs polymeric liquid-solid extraction cartridges for the efficient isolation and quantification of priority phenolic pollutants, underlining the compound's utility in environmental monitoring and pollution control strategies (M. Castillo, et al., 1997).

Advanced Organic Syntheses

The exploration of acylation and alkylation reactions of related compounds, such as 1,3-dimethoxybenzene with 3-halo- and 3-ethoxypropionic acids, reflects the chemical versatility of this compound analogs. These reactions pave the way for synthesizing complex organic molecules with potential applications in drug development and material science (T. R. Kasturi, K. Damodaran, 1969).

Electrochemical Sensors

A notable study focused on the development of a voltammetric sensor for 2-phenylphenol, using a carbon paste electrode modified with a composite of Fe3O4 nanoparticles and ionic liquid. This research underscores the potential of compounds structurally related to this compound in fabricating sensitive and selective sensors for environmental pollutants (H. Karimi-Maleh, et al., 2019).

作用機序

Target of Action

It is structurally similar to carbonyl cyanide m-chlorophenyl hydrazone (cccp), which is known to inhibit oxidative phosphorylation .

Mode of Action

CCCP, a compound similar to 3-(3-Chlorophenyl)-2’-methylpropiophenone, acts as an ionophore and reduces the ability of ATP synthase to function optimally . It causes an uncoupling of the proton gradient that is established during the normal activity of electron carriers in the electron transport chain .

Biochemical Pathways

The compound’s interaction with its targets affects the electron transport chain, a crucial biochemical pathway in cellular respiration . This disruption leads to a decrease in ATP production, affecting energy-dependent cellular processes .

Pharmacokinetics

Similar compounds are known to have good absorption but low systemic bioavailability due to extensive hepatic first-pass metabolism .

Result of Action

The compound’s action results in a decrease in ATP production, which can lead to cellular stress and potentially cell death . This effect is used in research to study cellular responses to stress and the mechanisms of cell death .

特性

IUPAC Name |

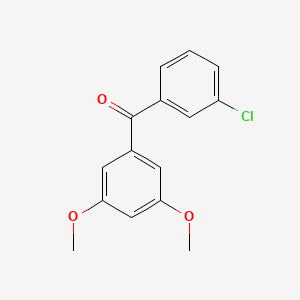

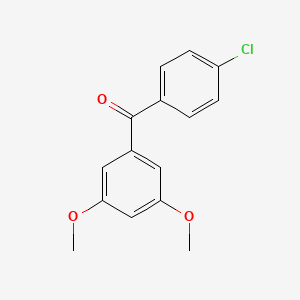

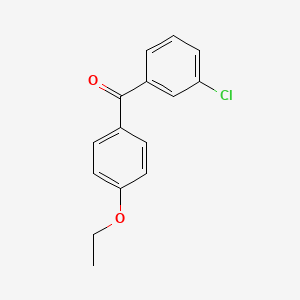

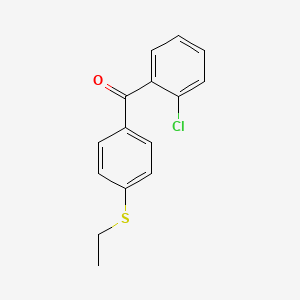

3-(3-chlorophenyl)-1-(2-methylphenyl)propan-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15ClO/c1-12-5-2-3-8-15(12)16(18)10-9-13-6-4-7-14(17)11-13/h2-8,11H,9-10H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDDGNWQPZJUIQC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C(=O)CCC2=CC(=CC=C2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15ClO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70644410 | |

| Record name | 3-(3-Chlorophenyl)-1-(2-methylphenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70644410 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.74 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

898762-12-4 | |

| Record name | 3-(3-Chlorophenyl)-1-(2-methylphenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70644410 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。